

# Guretolimod Hydrochloride: A Technical Overview of a Novel TLR7 Agonist

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                           |           |
|----------------------|---------------------------|-----------|
| Compound Name:       | Guretolimod hydrochloride |           |
| Cat. No.:            | B12384599                 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

Guretolimod hydrochloride (also known as DSP-0509 hydrochloride) is a potent and selective Toll-like receptor 7 (TLR7) agonist that has demonstrated significant immunostimulatory and anti-neoplastic activities in preclinical studies. As a systemically administered agent, guretolimod activates the innate immune system, leading to a cascade of events that bridge to and enhance adaptive immunity. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and preclinical pharmacology of guretolimod hydrochloride. Detailed experimental protocols and data are presented to support its potential as a therapeutic agent in oncology.

## **Chemical Structure and Physicochemical Properties**

**Guretolimod hydrochloride** is the hydrochloride salt of guretolimod. It is an off-white to light yellow solid with high water solubility, a property that facilitates its intravenous administration.[1]

**Chemical Structure:** 

Guretolimod Chemical Structure

Image Source: MedChemExpress (Note: This represents the free base structure)

Table 1: Chemical and Physicochemical Properties of Guretolimod and its Hydrochloride Salt



| Property                               | Value                                                                                                                                            | Reference |
|----------------------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------|-----------|
| IUPAC Name (Guretolimod)               | [({4-[(2-amino-4-{[(3S)-1-hydroxyhexan-3-yl]amino}-6-methylpyrimidin-5-yl)methyl]-3-methoxyphenyl}methyl)(2,2,2-trifluoroethyl)amino]acetic acid | [2]       |
| CAS Number (Guretolimod)               | 1488364-57-3                                                                                                                                     | [3]       |
| CAS Number (Guretolimod HCI)           | Not explicitly available, referred to by free base CAS                                                                                           | [2]       |
| Molecular Formula<br>(Guretolimod HCI) | C24H35CIF3N5O4                                                                                                                                   | [4][5]    |
| Molecular Weight (Guretolimod HCI)     | 550.01 g/mol                                                                                                                                     | [4]       |
| Appearance                             | Off-white to light yellow solid                                                                                                                  | [4]       |
| Solubility                             | DMSO: 100 mg/mL (181.81 mM) (with sonication)                                                                                                    | [4]       |
| SMILES (Guretolimod HCI)               | CCCINVALID-LINK NC1=NC(N)=NC(C)=C1CC2= C(C=C(C=C2)CN(CC(O)=O)C C(F)(F)F)OC.CI                                                                    | [4]       |
| InChI Key (Guretolimod)                | XWGKZKKNJOQUSG-<br>SFHVURJKSA-N                                                                                                                  | [6]       |

## **Mechanism of Action and Signaling Pathway**

Guretolimod is a selective agonist of Toll-like receptor 7 (TLR7), an endosomal receptor primarily expressed in plasmacytoid dendritic cells (pDCs) and B cells. Upon administration, guretolimod binds to and activates TLR7 within the endosomes of these immune cells. This activation triggers a MyD88-dependent signaling cascade, leading to the activation of transcription factors such as NF-κB and IRF7.[7] This, in turn, results in the robust production of type I interferons (IFN-α) and other pro-inflammatory cytokines and chemokines.[7]



The downstream effects of TLR7 activation by guretolimod are multifaceted and lead to the enhancement of both innate and adaptive anti-tumor immunity:

- Activation of Dendritic Cells (DCs): Guretolimod stimulates the maturation and activation of DCs, enhancing their ability to present tumor antigens.
- NK Cell Activation: The production of type I IFNs leads to the activation of natural killer (NK) cells, which are crucial for direct tumor cell lysis.
- Enhanced Cytotoxic T-Lymphocyte (CTL) Response: Activated DCs prime and activate tumor-specific CD8+ T cells (CTLs), leading to a potent and durable adaptive anti-tumor response.[7]
- Modulation of the Tumor Microenvironment (TME): Guretolimod can shift the TME from an immunosuppressive ("cold") to an inflamed ("hot") state by increasing the infiltration of effector immune cells and the expression of genes associated with an anti-tumor response.
   [1]



Click to download full resolution via product page

Guretolimod-induced TLR7 signaling cascade.

# Preclinical Pharmacology Pharmacodynamics



In vitro, guretolimod has been shown to be a potent agonist of human TLR7 with an EC50 of 316 nM, while showing no significant activity on human TLR8 (EC50 > 10  $\mu$ M).[1] It induces a dose-dependent secretion of IFN- $\alpha$  from human peripheral blood mononuclear cells (PBMCs) and in human whole blood.[1][7]

In vivo, intravenous administration of guretolimod in mice leads to a rapid and transient increase in plasma levels of IFN- $\alpha$ , TNF- $\alpha$ , and IP-10 in a TLR7-dependent manner.[7] This cytokine induction is observed within 2 hours of administration and returns to baseline levels by 24 hours.[7]

Table 2: In Vitro and In Vivo Pharmacodynamic Effects of Guretolimod (DSP-0509)

| Parameter                         | Model                                      | Effect                                                                                 | Reference |
|-----------------------------------|--------------------------------------------|----------------------------------------------------------------------------------------|-----------|
| TLR7 Agonistic<br>Activity (EC50) | Human TLR7 reporter assay                  | 316 nM                                                                                 | [1]       |
| TLR8 Agonistic<br>Activity (EC50) | Human TLR8 reporter assay                  | > 10 μM                                                                                | [1]       |
| Cytokine Induction                | Human whole blood                          | Dose-dependent increase in IFN-α2, TNF-α, and IL-6                                     | [7]       |
| Cytokine Induction                | CT26 tumor-bearing<br>mice (1 mg/kg, i.v.) | Increased plasma<br>IFN-α, TNF-α, and IP-<br>10 at 2h, returning to<br>baseline at 24h | [7]       |

### **Pharmacokinetics**

Pharmacokinetic studies in CT26 tumor-bearing mice have shown that guretolimod is rapidly eliminated from the body following intravenous administration.[1][7]

Table 3: Pharmacokinetic Parameters of Guretolimod (DSP-0509) in Mice



| Parameter                   | Value      | Animal Model                            | Reference |
|-----------------------------|------------|-----------------------------------------|-----------|
| Half-life (t1/2)            | 0.69 hours | CT26 tumor-bearing mice (5 mg/kg, i.v.) | [1][7]    |
| Volume of Distribution (Vd) | 2.2 L/kg   | CT26 tumor-bearing mice (5 mg/kg, i.v.) | [7]       |

## **Anti-Tumor Efficacy**

Guretolimod has demonstrated significant anti-tumor activity in various syngeneic mouse models, including colon (CT26), osteosarcoma (LM8), and breast (4T1) cancer models.[1][7] It has been shown to inhibit the growth of both primary tumors and metastatic lesions.[7] The anti-tumor effect of guretolimod is correlated with the level of CD8+ T cell infiltration in the tumor prior to treatment.[7]

Furthermore, guretolimod exhibits synergistic anti-tumor effects when combined with immune checkpoint inhibitors, such as anti-PD-1 and anti-CTLA-4 antibodies.[7] This combination therapy leads to enhanced tumor growth inhibition, increased infiltration of effector T cells into the tumor, and the development of a durable anti-tumor immune memory.[7]

## **Clinical Development**

A first-in-human, Phase 1/2 clinical trial (NCT03416335) was initiated to evaluate the safety, pharmacokinetics, and preliminary efficacy of guretolimod as a single agent and in combination with pembrolizumab in patients with advanced solid tumors.[8][9] The study aimed to determine the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D).[8] The trial was terminated due to a sponsor's decision to discontinue the development program.[8]

# **Experimental Protocols**In Vitro TLR7 Reporter Assay

Objective: To determine the agonistic activity of guretolimod on human TLR7.

Methodology:



- HEK293 cells stably expressing human TLR7 and a secreted alkaline phosphatase (SEAP) reporter gene under the control of an NF-kB response element are used.[7]
- Cells are seeded in 96-well plates at a density of 2.2 x 10<sup>4</sup> cells/well.
- Guretolimod is dissolved in DMSO to create a 10 mM stock solution, which is then serially diluted.[7][10] The final DMSO concentration in the assay is maintained at 0.1%.[10]
- The diluted guretolimod is added to the cells and incubated for a specified period.
- The activity of SEAP in the culture supernatant is measured using a colorimetric substrate.
- The EC50 value is calculated from the dose-response curve.

## In Vivo Anti-Tumor Efficacy Study

Objective: To evaluate the anti-tumor efficacy of guretolimod in a syngeneic mouse model.

### Methodology:

- CT26 colon carcinoma cells (1 x 10<sup>6</sup> cells) are subcutaneously implanted into the flank of BALB/c mice.[11]
- When tumors reach a palpable size (e.g., ~100 mm³), mice are randomized into treatment and control groups.[11]
- Guretolimod is dissolved in a 2.5 mM glycine buffered solution (pH 10.2) for intravenous administration.[7][10]
- Mice in the treatment group receive intravenous injections of guretolimod (e.g., 5 mg/kg) on a specified schedule (e.g., once weekly).[7] The control group receives the vehicle.
- For combination studies, an anti-PD-1 antibody (e.g., 200  $\mu$  g/mouse ) is administered intraperitoneally on a separate schedule.[7]
- Tumor volume is measured regularly using calipers.



• At the end of the study, tumors and spleens may be harvested for further analysis, such as flow cytometry of tumor-infiltrating lymphocytes.

#### Preclinical Evaluation Workflow for Guretolimod





Click to download full resolution via product page

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. researchgate.net [researchgate.net]
- 2. medkoo.com [medkoo.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Guretolimod hydrochloride Immunomart [immunomart.com]
- 6. GSRS [precision.fda.gov]
- 7. DSP-0509, a systemically available TLR7 agonist, exhibits combination effect with immune checkpoint blockade by activating anti-tumor immune effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. DSP-0509, a TLR7 agonist, exerted synergistic anti-tumor immunity combined with various immune therapies through modulating diverse immune cells in cancer microenvironment PMC [pmc.ncbi.nlm.nih.gov]
- 11. TLR7 agonist, DSP-0509, with radiation combination therapy enhances anti-tumor activity and modulates T cell dependent immune activation PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Guretolimod Hydrochloride: A Technical Overview of a Novel TLR7 Agonist]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12384599#guretolimod-hydrochloride-chemical-structure-and-properties]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com